2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a complex process that involves several steps . The exact method of synthesis can vary depending on the specific requirements of the experiment or application .Molecular Structure Analysis
The molecular formula of this compound is C14H14ClNO2S. The molecular weight of this compound is 295.78. Further analysis of the molecular structure can provide insights into the properties and potential applications of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the specific conditions of the experiment . Detailed analysis of these reactions can provide valuable insights into the behavior of this compound under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. These properties can be analyzed using various techniques, including time-dependent density functional theory (TDDFT), which can provide insights into the optical absorption and fluorescence properties of the compound .Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that the compound may undergo excited state intramolecular proton transfer , which could influence its interaction with its targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using THPB in lab experiments is its anti-cancer properties. THPB has been shown to be effective in inhibiting the growth of cancer cells, making it a promising candidate for further research in this area. However, there are also limitations to using THPB in lab experiments. For example, THPB can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on THPB. One area of research is the development of new synthesis methods for THPB that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of THPB, which could lead to the development of new therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of THPB in humans.
Synthesis Methods
The synthesis of THPB involves a multi-step process that includes the reaction of 3-mercapto-1-propanol with 2-chlorobenzoyl chloride to form 2-chloro-N-(3-mercaptopropyl)benzamide. This intermediate is then reacted with 3-bromopropanol to form 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide.
Scientific Research Applications
THPB has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of THPB is in the field of cancer research. Studies have shown that THPB has anti-cancer properties and can inhibit the growth of cancer cells. THPB has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
2-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-5-2-1-4-10(11)14(18)16-8-7-12(17)13-6-3-9-19-13/h1-6,9,12,17H,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFIDAPRZXPEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=CC=CS2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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